molecular formula C16H13ClN2OS B4432122 3-chloro-6-ethyl-N-(pyridin-3-yl)-1-benzothiophene-2-carboxamide

3-chloro-6-ethyl-N-(pyridin-3-yl)-1-benzothiophene-2-carboxamide

Cat. No.: B4432122
M. Wt: 316.8 g/mol
InChI Key: IYMBQKROWQURIJ-UHFFFAOYSA-N
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Description

3-chloro-6-ethyl-N-(pyridin-3-yl)-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This particular compound is characterized by the presence of a chloro group at the 3-position, an ethyl group at the 6-position, and a pyridin-3-yl group attached to the carboxamide moiety at the 2-position of the benzothiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-6-ethyl-N-(pyridin-3-yl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-bromo-1-(methylthio)benzene and ethyl acetoacetate in the presence of a base like sodium ethoxide.

    Introduction of the Chloro Group: The chloro group can be introduced via a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Pyridin-3-yl Group: The pyridin-3-yl group can be attached through a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, using a pyridin-3-yl boronic acid and a suitable palladium catalyst.

    Formation of the Carboxamide Moiety: The carboxamide moiety can be formed by reacting the intermediate with an appropriate amine, such as pyridin-3-ylamine, under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-chloro-6-ethyl-N-(pyridin-3-yl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carboxamide group to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Corresponding substituted products with the nucleophile replacing the chloro group.

Scientific Research Applications

3-chloro-6-ethyl-N-(pyridin-3-yl)-1-benzothiophene-2-carboxamide has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-chloro-6-ethyl-N-(pyridin-3-yl)-1-benzothiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects can be mediated through pathways involving inhibition or activation of these targets, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-6-methyl-N-(pyridin-3-yl)-1-benzothiophene-2-carboxamide
  • 3-chloro-6-ethyl-N-(pyridin-2-yl)-1-benzothiophene-2-carboxamide
  • 3-chloro-6-ethyl-N-(pyridin-4-yl)-1-benzothiophene-2-carboxamide

Uniqueness

3-chloro-6-ethyl-N-(pyridin-3-yl)-1-benzothiophene-2-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. The presence of the ethyl group at the 6-position and the pyridin-3-yl group at the carboxamide moiety distinguishes it from other similar compounds, potentially leading to different interactions with molecular targets and varying degrees of efficacy in its applications.

Properties

IUPAC Name

3-chloro-6-ethyl-N-pyridin-3-yl-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2OS/c1-2-10-5-6-12-13(8-10)21-15(14(12)17)16(20)19-11-4-3-7-18-9-11/h3-9H,2H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYMBQKROWQURIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=CN=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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